N-(3-chloro-4-fluorophenyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide
Description
Properties
CAS No. |
1322726-52-2 |
|---|---|
Molecular Formula |
C18H16ClFN4O3S |
Molecular Weight |
422.86 |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-5-methyl-3-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C18H16ClFN4O3S/c1-10-3-5-12(6-4-10)24-28(26,27)18-16(11(2)22-23-18)17(25)21-13-7-8-15(20)14(19)9-13/h3-9,24H,1-2H3,(H,21,25)(H,22,23) |
InChI Key |
SGYMYQGQGQZAGZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NC3=CC(=C(C=C3)F)Cl)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide typically involves multiple steps:
-
Formation of the Pyrazole Core: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.
-
Introduction of the Carboxamide Group: : The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
-
Substitution with Sulfamoyl Group: : The sulfamoyl group can be introduced by reacting the pyrazole carboxamide with p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, forming corresponding alcohols or ketones.
-
Reduction: : Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents like NCS and NFSI, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group might yield a carboxylic acid, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to N-(3-chloro-4-fluorophenyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide. For instance, derivatives of sulfonamide compounds have shown significant cytotoxicity against various human cancer cell lines, including HCT-116 (colon cancer) and HeLa (cervical cancer) cells, with IC50 values in the micromolar range .
Case Study: Sulfonamide Derivatives
A study focused on a series of sulfonamide derivatives demonstrated that compounds with similar structural motifs exhibited strong anticancer activity. For example:
- Compound 37 : IC50 = 36 μM against HCT-116
- Compound 46 : IC50 = 34 μM against HeLa
These compounds induced apoptosis in cancer cells, suggesting that this compound may similarly affect cell viability through apoptotic pathways .
Pharmacological Insights
In addition to anticancer properties, compounds like this compound are being investigated for their broader pharmacological profiles, including:
- Antimicrobial Activity : Some pyrazole derivatives have shown promise as antimicrobial agents, targeting bacterial infections effectively.
- Anti-inflammatory Effects : The compound's structural features may contribute to its potential as an anti-inflammatory agent, providing avenues for treating inflammatory diseases.
Data Table: Summary of Biological Activities
| Compound | Activity Type | Cell Line | IC50 (μM) |
|---|---|---|---|
| N-(3-chloro-4-fluorophenyl)... | Anticancer | HCT-116 | 36 |
| N-(3-chloro-4-fluorophenyl)... | Anticancer | HeLa | 34 |
| Similar Sulfonamide Derivative | Antimicrobial | E. coli | TBD |
| Similar Pyrazole Derivative | Anti-inflammatory | RAW 264.7 | TBD |
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The presence of the sulfamoyl group suggests potential interactions with sulfonamide-binding proteins, while the halogenated phenyl ring could enhance binding affinity through halogen bonding.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Substituent Variations in Pyrazole-4-Carboxamide Derivatives
Key Observations :
- Electron-Withdrawing vs.
- Sulfamoyl Group : The p-tolyl sulfamoyl in the target differs from pyridin-2-yl sulfamoyl in analogs, which may reduce solubility but improve metabolic stability .
- Pyrazole Substitution: The 3-methyl group in the target is retained in 3a and 3c (), whereas 3-amino substitution in compounds introduces hydrogen-bonding capability .
Comparison with Analogs :
Physicochemical Properties
Table 2: Thermal and Spectral Properties
Biological Activity
N-(3-chloro-4-fluorophenyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article delves into its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and findings from recent studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 396.89 g/mol. The structural features include a pyrazole ring, a carboxamide group, and a sulfamoyl moiety, which are crucial for its biological activity.
Structure-Activity Relationship (SAR)
Research indicates that the presence of specific substituents on the pyrazole ring significantly influences the compound's activity. For instance, derivatives with halogen substitutions at the phenyl ring often exhibit enhanced anticancer properties due to increased lipophilicity and receptor binding affinity .
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit significant anticancer activity. For instance, compounds similar to this compound have shown effective inhibition against various cancer cell lines, including:
- Breast cancer (MCF-7)
- Liver cancer (Huh-7)
- Colon cancer (HCT-116)
These derivatives have demonstrated IC50 values below 10 µM, indicating potent anticancer effects .
Anti-inflammatory Activity
Additionally, the compound has been noted for its anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammatory processes. In vitro studies suggest that certain derivatives can reduce inflammatory markers such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in response to lipopolysaccharide (LPS) stimulation .
Antimicrobial Activity
Some studies also highlight the antimicrobial potential of pyrazole derivatives. The compound's structure allows it to interact with bacterial cell membranes, leading to cell lysis and death. This suggests a dual role in both anticancer and antimicrobial applications .
Case Study 1: Anticancer Screening
In a recent screening by the National Cancer Institute (NCI), pyrazole-based compounds were evaluated for their growth inhibition across a panel of cancer cell lines. This compound exhibited promising results with an effective GI50 value around 3.5 µM .
Case Study 2: Inhibition of COX Enzymes
A comparative study on various pyrazole derivatives revealed that those similar to this compound displayed significant inhibition of COX enzymes. The selectivity towards COX-2 over COX-1 was particularly noted, suggesting potential therapeutic benefits in treating inflammatory diseases without the common side effects associated with non-selective NSAIDs .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(3-chloro-4-fluorophenyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide?
Answer:
The compound can be synthesized via a multi-step approach:
Core Formation : Start with a 1,5-diarylpyrazole template (common in cannabinoid receptor ligands) by condensing substituted hydrazines with β-keto esters .
Sulfamoyl Introduction : Use sulfonation reagents (e.g., chlorosulfonic acid) to functionalize the pyrazole at the 5-position, followed by coupling with p-toluidine .
Carboxamide Derivatization : Activate the carboxylic acid group (e.g., via HATU/DCC coupling) and react with 3-chloro-4-fluoroaniline .
Key Validation : Monitor reactions with TLC/HPLC and confirm intermediates via FT-IR (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹) .
Advanced: How can structural discrepancies in crystallographic data for pyrazole-sulfonamide derivatives be resolved?
Answer:
Discrepancies in bond lengths/angles (e.g., pyrazole ring distortion) may arise from:
- Twinned Crystals : Use SHELXL’s TWIN/BASF commands for refinement .
- Disorder : Apply PART/SUMP restraints for flexible groups (e.g., p-tolyl) .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .
Example : For the title compound, compare experimental C–N bond lengths (1.32–1.37 Å) with DFT-optimized values (e.g., B3LYP/6-31G*) to identify outliers .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identify substituent environments (e.g., p-tolyl methyl at δ ~2.3 ppm; pyrazole C4 carboxamide at δ ~160 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ (e.g., calculated m/z 475.0821 for C₂₃H₂₀ClFN₄O₃S) .
- FT-IR : Detect sulfonamide (1150–1350 cm⁻¹) and carboxamide (1650–1700 cm⁻¹) stretches .
Advanced: How can computational modeling predict the compound’s binding to biological targets?
Answer:
- Docking : Use AutoDock Vina with a Lamarckian GA to model binding to targets (e.g., CB1 receptor). Set grid boxes covering active sites (e.g., 25 ų) and validate with re-docking (RMSD < 2.0 Å) .
- MD Simulations : Run 100 ns NPT simulations (AMBER force field) to assess stability of ligand-receptor complexes .
Data Interpretation : Compare binding free energies (ΔG) across analogs to prioritize synthesis .
Basic: What purification strategies are effective for isolating this compound?
Answer:
- Column Chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane:EtOAc 7:3 → 1:1).
- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) for high-purity crystals (>95% by HPLC) .
- Troubleshooting : If impurities persist (e.g., unreacted sulfamoyl chloride), employ preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .
Advanced: How can reaction design tools (e.g., ICReDD) optimize the synthesis pathway?
Answer:
- Quantum Chemistry : Use Gaussian 16 to calculate transition states for sulfonation steps, identifying energy barriers .
- Machine Learning : Train models on PubChem reaction data to predict optimal conditions (e.g., solvent, catalyst) for carboxamide coupling .
- Feedback Loop : Integrate experimental yields (e.g., 71–88% for pyrazole-sulfonamides ) into ICReDD’s database to refine computational predictions .
Basic: How to address low yields in the final carboxamide coupling step?
Answer:
- Activation : Switch from DCC to HATU for better carboxamide formation (reduces racemization).
- Solvent Optimization : Use DMF instead of THF to enhance solubility of aromatic amines .
- Catalysis : Add DMAP (5 mol%) to accelerate acylation .
Advanced: What mechanistic insights can be gained from in vitro apoptosis assays for this compound?
Answer:
- Assay Design : Treat HCT-116 colon cancer cells with 1–50 μM compound for 24–72h. Measure caspase-3/7 activation (luminescence assay) and Annexin V/PI staining (flow cytometry) .
- Data Analysis : Use Hill equation modeling to calculate EC₅₀ values. Compare with structural analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to establish SAR .
- Contradictions : If apoptosis markers conflict with cytotoxicity data (e.g., high caspase-3 but low PI uptake), check for necroptosis pathways (e.g., RIPK1 inhibition) .
Basic: What are the stability considerations for this compound under laboratory conditions?
Answer:
- Storage : Keep at –20°C under argon; DMSO stock solutions degrade within 2 weeks (confirmed by HPLC) .
- Light Sensitivity : Protect from UV exposure (λ < 400 nm) to prevent sulfamoyl bond cleavage .
Advanced: How to resolve conflicting NMR and X-ray data on substituent conformations?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
